2-Bromo-4-(thiazolidin-3-yl)benzonitrile
Description
2-Bromo-4-(thiazolidin-3-yl)benzonitrile is a heterocyclic compound featuring a benzonitrile core substituted with a bromine atom at position 2 and a thiazolidine ring at position 2.
Properties
IUPAC Name |
2-bromo-4-(1,3-thiazolidin-3-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2S/c11-10-5-9(2-1-8(10)6-12)13-3-4-14-7-13/h1-2,5H,3-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLLAWCPODSZZFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCN1C2=CC(=C(C=C2)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(thiazolidin-3-yl)benzonitrile typically involves the reaction of 2-bromo-4-nitrobenzonitrile with thiazolidine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(thiazolidin-3-yl)benzonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The thiazolidine ring can be oxidized to form thiazolidinones or other oxidized derivatives.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like LiAlH4 or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of thiazolidinones or sulfoxides.
Reduction: Formation of primary amines or other reduced derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticonvulsant Activity
Research indicates that thiazolidinone derivatives exhibit significant anticonvulsant properties. For instance, compounds with a thiazolidinone nucleus have shown efficacy in models such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. The structure-activity relationship (SAR) analysis suggests that the presence of specific substituents on the thiazolidinone ring enhances anticonvulsant activity .
Antitumor Activity
2-Bromo-4-(thiazolidin-3-yl)benzonitrile has been evaluated for its antitumor properties against various cancer cell lines, including MCF-7 (breast cancer), PC3 (prostate cancer), and HepG2 (liver cancer). A study reported that thiazole-pyridine hybrids, which include thiazolidinone moieties, demonstrated better anti-breast cancer efficacy than standard treatments like 5-fluorouracil .
Antimicrobial Activity
The compound also shows potential as an antimicrobial agent. Studies have indicated that thiazolidinone derivatives can exhibit antibacterial and antifungal activities. The presence of electron-withdrawing groups, such as bromine, has been linked to enhanced antimicrobial potency .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the pharmacological properties of thiazolidinones. The following table summarizes key findings related to the structural modifications and their effects on biological activity:
Case Study 1: Anticonvulsant Research
A series of thiazolidinone derivatives were synthesized and tested for their anticonvulsant properties. Among these, a specific compound demonstrated a median effective dose significantly lower than standard medications, indicating its potential as a new therapeutic agent .
Case Study 2: Antitumor Screening
In a comparative study against various cancer cell lines, thiazole-pyridine hybrids containing thiazolidinone structures exhibited IC50 values that surpassed those of conventional chemotherapeutics. This suggests that further development could lead to more effective cancer treatments .
Mechanism of Action
The mechanism of action of 2-Bromo-4-(thiazolidin-3-yl)benzonitrile depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The thiazolidine ring can interact with biological targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Physicochemical and Functional Properties
Nonlinear Optical (NLO) Properties
- 4-((5-Phenyloxazol-2-yl)ethynyl)benzonitrile (): Exhibits a βHRS value of 45 × 10⁻³⁰ cm⁴·statvolt⁻¹, attributed to its extended π-conjugated ethynyl-oxazole system. This is lower than dibenzylideneacetone derivatives but highlights the role of electron-withdrawing nitriles in NLO applications.
- Target Compound : The thiazolidine ring (electron-donating due to its amine group) may reduce NLO efficiency compared to stronger acceptors like trifluoromethyl () or sulfonyl () groups.
Drug-Likeness and ADME Profiles
- Compound C () : Predicted pIC₅₀ ≥8 and favorable ADME profiles suggest drug-likeness. The thiazolidine ring in the target compound may improve metabolic stability compared to nitro-containing analogs (), which are prone to reduction.
- Solubility : The hydroxy and oxo groups in enhance aqueous solubility, whereas the bromine and nitrile in the target compound may reduce it.
Biological Activity
2-Bromo-4-(thiazolidin-3-yl)benzonitrile is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazolidinyl moiety attached to a benzonitrile framework, which contributes to its unique biological properties. The presence of the bromine atom and the thiazolidine ring enhances its reactivity and interaction with biological targets.
Targeted Enzymatic Inhibition : Research indicates that this compound acts as an inhibitor for various enzymes involved in critical biochemical pathways. For instance, it has shown efficacy against enzymes related to viral replication, particularly in the context of Hepatitis C virus (HCV) treatments by inhibiting the NS5B polymerase .
Biochemical Pathways : The compound's trifluoromethyl group is known to influence metabolic stability and lipophilicity, thereby enhancing bioavailability and efficacy against targeted pathways.
Antiviral Activity
Studies have demonstrated that derivatives of thiazolidinone compounds exhibit antiviral properties. For example, compounds similar to this compound have been evaluated for their ability to inhibit viral replication in cell cultures, particularly against HCV .
Antimicrobial Effects
The compound has also been assessed for antimicrobial activity. In vitro studies indicate that thiazolidine derivatives can exhibit significant antibacterial effects against various strains, including resistant bacteria. The structure-activity relationship (SAR) suggests that modifications on the thiazolidine ring can enhance antimicrobial potency .
Case Studies
- Antiviral Efficacy : In a study focusing on thiazolidinone derivatives, this compound was shown to inhibit HCV replication with an IC50 value in the low micromolar range . This highlights its potential as a lead compound for further development.
- Antimicrobial Screening : A series of synthesized thiazolidinone derivatives, including analogs of this compound, were screened against Gram-positive and Gram-negative bacteria. Results indicated a notable reduction in bacterial growth, suggesting effective antimicrobial properties .
Data Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
